1,3-Butanediol,4-bromo-, (3S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

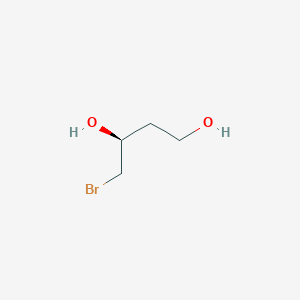

(S)-4-Bromo-1,3-butanediol is an organic compound with the molecular formula C4H9BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-4-Bromo-1,3-butanediol can be synthesized through several methods. One common approach involves the bromination of 1,3-butanediol. This reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods

In an industrial setting, the production of (S)-4-Bromo-1,3-butanediol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Acid-Catalyzed Cyclization to Tetrahydrofuran Derivatives

(3S)-4-bromo-1,3-butanediol undergoes acid-catalyzed cyclization to form optically active 3-hydroxytetrahydrofuran (THF). This reaction proceeds via intramolecular nucleophilic substitution (SN2), where the hydroxyl group at C3 attacks the C4 bromine atom, displacing Br⁻ and forming a five-membered ring.

Conditions :

Mechanism :

\ce(3S)−4−Bromo−1,3−butanediol−>[H+](S)−3−Hydroxytetrahydrofuran+HBr

Key Observations :

-

The reaction retains stereochemical integrity at C3, producing enantiomerically pure (S)-3-hydroxytetrahydrofuran .

-

Neutralization with NaOH post-reaction removes residual HBr .

Nucleophilic Substitution Reactions

The bromine atom at C4 serves as a leaving group, enabling substitution reactions with nucleophiles (e.g., Grignard reagents, amines).

Example Reaction with Grignard Reagent :

\ce(3S)−4−Bromo−1,3−butanediol+RMgX−>(3S)−4−R−1,3−butanediol+MgBrX

Conditions :

-

Reagent : Organomagnesium compounds (e.g., CH₃MgBr)

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

Outcome :

-

Substitution at C4 generates derivatives with alkyl/aryl groups, preserving the diol functionality .

Hydrogenolysis

While not directly reported for (3S)-4-bromo-1,3-butanediol, analogous diols undergo hydrogenolysis over catalysts like Pt–WOₓ/SiO₂ to yield 1,3-butanediol. For the brominated variant, this reaction could proceed as:

\ce(3S)−4−Bromo−1,3−butanediol+H2−>[Pt–WOx/SiO2](3S)−1,3−butanediol+HBr

Challenges :

Oxidation and Protection Reactions

The primary and secondary hydroxyl groups participate in selective oxidation or protection:

Selective Oxidation :

-

Dess-Martin periodinane oxidizes the primary alcohol (C1) to a ketone while leaving the secondary (C3) alcohol intact .

Protection :

-

Silylation (e.g., TBDPS-Cl) or acetylation (e.g., Ac₂O) of hydroxyl groups enables stepwise functionalization .

Stereochemical Considerations

The (3S) configuration influences reaction outcomes:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Chiral Building Block :

- The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its optically active nature allows it to be used in the production of drugs that require specific stereochemistry for efficacy. For instance, it can be utilized to synthesize optically active cyclic compounds through cyclization reactions under acidic conditions .

-

Antimicrobial Agents :

- Research indicates that derivatives of 1,3-butanediol are being explored for their antimicrobial properties. The presence of the bromine atom may enhance the compound's biological activity against various pathogens.

Agricultural Applications

- Pesticide Development :

- Phytotoxic Metabolite :

Biocatalytic Processes

- Biotechnological Production :

-

Enzyme Catalysis :

- The compound can also serve as a substrate in enzyme-catalyzed reactions, aiding in the synthesis of complex organic molecules with high specificity and yield.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Chiral building block | Essential for drug synthesis |

| Agricultural Science | Pesticide development | Potential for eco-friendly pest control |

| Biocatalysis | Production of (S)-4-bromo-3-hydroxybutyrate | Sustainable production methods |

| Antimicrobial Research | Antimicrobial agents | Investigated for efficacy against pathogens |

Case Studies

- Cyclization Reactions :

- Biocatalytic Production :

Mecanismo De Acción

The mechanism by which (S)-4-Bromo-1,3-butanediol exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom, which can act as a leaving group in substitution reactions. In biological systems, its activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these mechanisms fully.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-butanol: Similar in structure but differs in the position of the bromine atom.

1,3-Dibromo-2-propanol: Contains two bromine atoms, leading to different reactivity and applications.

4-Chloro-1,3-butanediol: Chlorine replaces bromine, resulting in different chemical properties.

Uniqueness

(S)-4-Bromo-1,3-butanediol is unique due to its specific chiral configuration and the presence of both hydroxyl and bromine functional groups

Actividad Biológica

1,3-Butanediol,4-bromo-, (3S)- is a brominated derivative of butanediol that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural characteristics suggest it may have unique interactions within biological systems, leading to various pharmacological effects.

Chemical Structure and Properties

The chemical structure of 1,3-Butanediol,4-bromo-, (3S)- can be represented as follows:

- Molecular Formula : C₄H₉BrO₂

- Molecular Weight : 179.02 g/mol

- CAS Number : 191354-42-4

This compound contains a bromo substituent at the fourth position of a butanediol backbone, which is essential for its biological activity.

Biological Activity Overview

Research indicates that 1,3-Butanediol,4-bromo-, (3S)- exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Potential : There is evidence indicating that brominated compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.

The biological activity of 1,3-Butanediol,4-bromo-, (3S)- can be attributed to its ability to interact with cellular targets:

- Membrane Interaction : The presence of the bromo group may enhance the compound's ability to integrate into lipid membranes, disrupting membrane integrity and function.

- Enzyme Targeting : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

Case Studies and Research Findings

Several studies have explored the biological effects of brominated compounds similar to 1,3-Butanediol,4-bromo-, (3S)-. Below are summarized findings from relevant research:

Pharmacokinetics

The pharmacokinetic profile of 1,3-Butanediol,4-bromo-, (3S)- is crucial for understanding its therapeutic potential:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits good tissue distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; however, specific metabolic pathways remain to be fully elucidated.

- Excretion : Excreted primarily via urine.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of 1,3-Butanediol,4-bromo-, (3S)-:

- Acute toxicity studies indicate moderate toxicity levels with LD50 values greater than 300 mg/kg in animal models.

- Chronic exposure studies are necessary to determine long-term safety.

Propiedades

IUPAC Name |

(3S)-4-bromobutane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUSBDGDRMPKD-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.